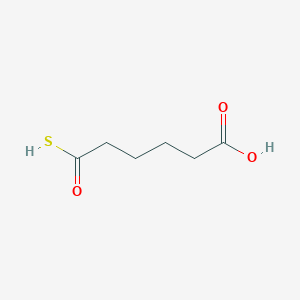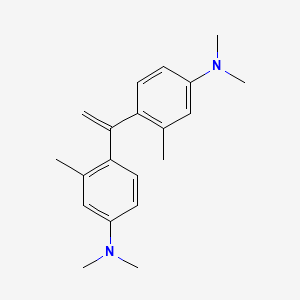![molecular formula C15H12N4O6 B14593197 N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide CAS No. 61535-10-2](/img/structure/B14593197.png)
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide is a complex organic compound with the molecular formula C20H14N4O6 It is characterized by the presence of nitro groups and a benzoyl group attached to a phenyl ring, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The key steps include:
Nitration: Benzene derivatives are nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.
Benzoylation: The nitrated benzene derivative is then subjected to Friedel-Crafts acylation using benzoyl chloride (C6H5COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the benzoyl group.
Amidation: The final step involves the reaction of the benzoylated compound with glycine or its derivatives to form the glycinamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The amide bond in the glycinamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), ammonia (NH3).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and glycinamide moieties may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: A simpler compound with a single nitro group and an amide moiety.
2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid moiety.
4-Nitrobenzoic acid: Similar to 2-nitrobenzoic acid but with the nitro group in a different position.
Uniqueness
N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide is unique due to the presence of multiple nitro groups and the combination of benzoyl and glycinamide moieties. This structural complexity provides it with distinct chemical and biological properties compared to simpler nitrobenzene derivatives.
Properties
CAS No. |
61535-10-2 |
|---|---|
Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
2-amino-N-[4-nitro-2-(2-nitrobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N4O6/c16-8-14(20)17-12-6-5-9(18(22)23)7-11(12)15(21)10-3-1-2-4-13(10)19(24)25/h1-7H,8,16H2,(H,17,20) |
InChI Key |
IEXDTOUTKOXVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



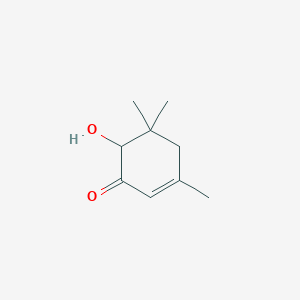
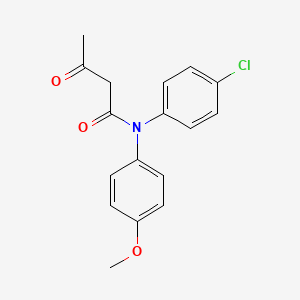

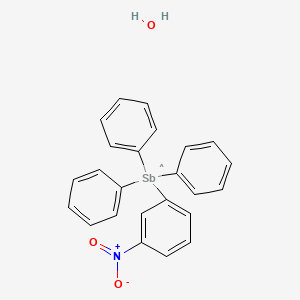
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
